Hept-3-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

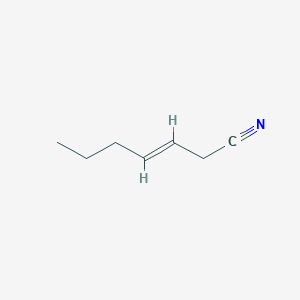

Hept-3-enenitrile: is an organic compound with the molecular formula C7H11N . It is a nitrile, which means it contains a cyano group (-CN) attached to an alkene chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hept-3-enenitrile can be synthesized through several methods:

Hydrocyanation of Alkenes: This method involves the addition of hydrogen cyanide (HCN) to alkenes in the presence of a catalyst.

Dehydration of Amides: Amides can be dehydrated using phosphorus pentoxide (P4O10) to form nitriles.

Industrial Production Methods: The industrial production of 3-heptenenitrile typically involves the hydrocyanation of alkenes. This process is efficient and cost-effective, making it suitable for large-scale production. The reaction is usually carried out in the presence of a nickel-based catalyst to enhance the yield and selectivity .

Analyse Chemischer Reaktionen

Hydrogenation Reactions

The nitrile group undergoes catalytic hydrogenation to yield primary amines. For example:

This compound+2H2Pd/C or Raney NiHept-3-enamine

The alkene moiety can also be selectively hydrogenated using Lindlar’s catalyst to produce saturated nitriles:

This compound+H2Lindlar’s catalystHeptanenitrile

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

This compound+H2OH2SO4,ΔHept-3-enoic acid+NH4+

Basic Hydrolysis

This compound+NaOHΔHept-3-enamideH3O+Hept-3-enoic acid

Cycloaddition Reactions

The conjugated alkene participates in Diels-Alder reactions with dienes:

This compound+Diene→Cyclohexene derivative

-

Example : Reaction with 1,3-butadiene yields a six-membered nitrile-substituted cyclohexene.

-

Conditions : Thermal (80–150°C) or Lewis acid-catalyzed (e.g., AlCl₃) .

Ozonolysis

The alkene undergoes ozonolysis to form aldehydes or ketones:

This compound+O3→Propanal+Butyronitrile

-

Regioselectivity : Cleavage at the double bond follows Markownikoff’s rule .

-

Conditions : Ozone in CH₂Cl₂ at −78°C, followed by reductive workup (e.g., Zn/H₂O) .

Ene Reactions

This compound reacts with nitrosocarbonyl intermediates in ene reactions:

This compound+RNO→Nitroso adduct

Nucleophilic Additions

The nitrile group reacts with Grignard reagents to form ketones after hydrolysis:

This compound+RMgX→Imine intermediateH2OKetone

Mechanistic Insights

-

Hydrogenation : Proceeds via adsorption of H₂ on the catalyst surface, followed by sequential reduction of the nitrile to an imine intermediate and finally to the amine .

-

Cycloadditions : Electron-deficient alkenes (like nitriles) enhance reactivity in Diels-Alder reactions through inverse electron-demand pathways.

Stability and Handling

This compound is stable under inert conditions but prone to polymerization at high temperatures (>200°C). Storage recommendations:

-

Temperature : 2–8°C under nitrogen.

-

Incompatibilities : Strong acids, bases, and oxidizing agents.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Hept-3-enenitrile serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the production of more complex molecules. It is particularly useful for synthesizing compounds that require a nitrile functional group, which can be further transformed into amines, acids, or other derivatives through hydrolysis or reduction reactions.

Key Reactions Involving this compound:

- Nucleophilic Additions : The double bond in this compound can undergo nucleophilic attack, allowing for the formation of larger carbon skeletons.

- Cycloaddition Reactions : It can participate in cycloaddition reactions to form cyclic compounds, which are often important in medicinal chemistry.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for its potential in drug development. Its derivatives have been investigated for biological activities, including anti-inflammatory and antimicrobial properties.

Case Studies:

- Antimicrobial Activity : Research has indicated that certain derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies demonstrated that modifications to the nitrile group can enhance activity against Gram-positive and Gram-negative bacteria.

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound Derivative A | 15 | 50 |

| This compound Derivative B | 20 | 25 |

Agrochemical Applications

This compound is also relevant in the agrochemical sector. It is used as an intermediate in the synthesis of pesticides and herbicides. The nitrile group is particularly beneficial for developing compounds that target specific pests while minimizing environmental impact.

Research Findings:

Studies have shown that certain agrochemical formulations containing this compound derivatives demonstrate improved efficacy against pests while maintaining a lower toxicity profile for non-target organisms.

Material Science

In material science, this compound is being investigated for its potential use in developing new polymers and materials with specific properties. Its ability to participate in polymerization reactions opens avenues for creating materials with tailored functionalities.

Applications in Polymer Chemistry:

- Polymerization : this compound can be used as a monomer or co-monomer in the synthesis of polymers that exhibit desirable mechanical and thermal properties.

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 120 °C |

| Tensile Strength (MPa) | 50 |

Wirkmechanismus

The mechanism of action of 3-heptenenitrile involves its reactivity with various chemical reagents. The cyano group (-CN) is highly reactive and can participate in multiple chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in reduction reactions, the cyano group is converted to an amine group, altering the compound’s chemical properties .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-6-heptenenitrile: Contains a hydroxyl group in addition to the cyano group.

3-Pentenenitrile: A shorter chain nitrile with similar reactivity.

2-Methyl-3-crotononitrile: A branched nitrile with different steric properties.

Uniqueness: Hept-3-enenitrile is unique due to its specific chain length and position of the double bond. This structure imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .

Eigenschaften

CAS-Nummer |

100596-91-6 |

|---|---|

Molekularformel |

C7H11N |

Molekulargewicht |

109.17 g/mol |

IUPAC-Name |

(E)-hept-3-enenitrile |

InChI |

InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h4-5H,2-3,6H2,1H3/b5-4+ |

InChI-Schlüssel |

VXBPQPZINCBINS-SNAWJCMRSA-N |

Isomerische SMILES |

CCC/C=C/CC#N |

Kanonische SMILES |

CCCC=CCC#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.